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molecular formula C11H15NO3 B8798049 2-Butoxy-4-methyl-1-nitrobenzene CAS No. 101212-86-6

2-Butoxy-4-methyl-1-nitrobenzene

Cat. No. B8798049
M. Wt: 209.24 g/mol
InChI Key: DJKJFPPVKRPLKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07384967B2

Procedure details

3-(1-Butoxy)-4-nitrotoluene (0.78 g, 75%) was prepared from 1-butanol and 3-fluoro-4-nitrotoluene (0.77 g, 5.0 mmol) following the general procedure G. This was reduced to 4-methyl-2-(1-butoxy)aniline (0.47 g, 70%) following general procedure C. 1-(2-Butoxy-4-methyl-phenyl)-3-thiazol-2-yl-urea (210 mg, 70%) was prepared from 4-methyl-2-(1-butoxy)aniline (179 mg, 1.0 mmol) and 2-aminothiazole (100 mg, 1.0 mmol) following the general procedure D.
Quantity
0.77 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
179 mg
Type
reactant
Reaction Step Two
Quantity
100 mg
Type
reactant
Reaction Step Two
Quantity
0.47 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:3]=[C:4]([CH3:11])[CH:5]=[CH:6][C:7]=1[N+:8]([O-:10])=[O:9].[CH3:12][C:13]1[CH:19]=[CH:18][C:16]([NH2:17])=[C:15]([O:20][CH2:21][CH2:22][CH2:23][CH3:24])[CH:14]=1.[NH2:25][C:26]1[S:27][CH:28]=[CH:29][N:30]=1.[CH2:31]([OH:35])CCC>>[CH2:15]([O:20][C:2]1[CH:3]=[C:4]([CH3:11])[CH:5]=[CH:6][C:7]=1[N+:8]([O-:10])=[O:9])[CH2:14][CH2:13][CH3:12].[CH2:21]([O:20][C:15]1[CH:14]=[C:13]([CH3:12])[CH:19]=[CH:18][C:16]=1[NH:17][C:31]([NH:25][C:26]1[S:27][CH:28]=[CH:29][N:30]=1)=[O:35])[CH2:22][CH2:23][CH3:24]

Inputs

Step One
Name
Quantity
0.77 g
Type
reactant
Smiles
FC=1C=C(C=CC1[N+](=O)[O-])C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)O
Step Two
Name
Quantity
179 mg
Type
reactant
Smiles
CC1=CC(=C(N)C=C1)OCCCC
Name
Quantity
100 mg
Type
reactant
Smiles
NC=1SC=CN1
Step Three
Name
Quantity
0.47 g
Type
reactant
Smiles
CC1=CC(=C(N)C=C1)OCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(CCC)OC=1C=C(C=CC1[N+](=O)[O-])C
Measurements
Type Value Analysis
AMOUNT: MASS 0.78 g
YIELD: PERCENTYIELD 75%
Name
Type
product
Smiles
C(CCC)OC1=C(C=CC(=C1)C)NC(=O)NC=1SC=CN1
Measurements
Type Value Analysis
AMOUNT: MASS 210 mg
YIELD: PERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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